2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

Description

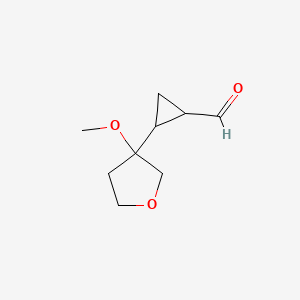

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group and a 3-methoxy-substituted oxolane (tetrahydrofuran) ring. The compound’s structure combines the high ring strain of cyclopropane with the steric and electronic effects of the methoxyoxolan moiety, making it a subject of interest in synthetic organic chemistry and materials science. Its reactivity is influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy substituent, which may facilitate applications in asymmetric synthesis or as a precursor for bioactive molecules .

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(3-methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O3/c1-11-9(2-3-12-6-9)8-4-7(8)5-10/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

XZWRMCXJCDOUBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCOC1)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers use it to study the effects of cyclopropane-containing compounds on biological systems.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The methoxy group and oxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde, we compare it with three analogues (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Ring Strain vs. Stability: The cyclopropane core in the target compound introduces significant ring strain compared to non-cyclopropane analogues (e.g., 3-Methoxyoxolane-3-carbaldehyde), enhancing reactivity but reducing thermal stability. Cyclohexanone derivatives (e.g., 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one) exhibit greater conformational flexibility and metabolic stability due to their six-membered ring .

In contrast, aryl-substituted analogues (e.g., 2-(3-Methoxyphenyl)cyclopropane-1-carbaldehyde) benefit from extended conjugation, which mitigates aldehyde oxidation .

Functional Group Interactions: The aldehyde group in the target compound is more electrophilic than ketones in cyclohexanone derivatives, making it prone to nucleophilic attack. However, steric hindrance from the oxolane ring may limit accessibility in some reactions.

Biological Activity

The compound 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest due to its unique structural features and potential biological activities. Cyclopropanes are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Structural Characteristics

This compound features a cyclopropane ring fused with a methoxyoxolane moiety and an aldehyde functional group. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of cyclopropane derivatives. For instance, compounds incorporating cyclopropane structures have demonstrated cytotoxic effects against various human cancer cell lines. The evaluation of biological activity often involves measuring the inhibitory concentration (IC50) values, which indicate the effectiveness of a compound in inhibiting cell growth.

Table 1: IC50 Values for Cyclopropane Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | RKO | TBD |

| This compound | MCF-7 | TBD |

| This compound | HeLa | TBD |

Note: TBD indicates that specific values need to be determined through experimental assays.

Antimicrobial Activity

Cyclopropanes have also been investigated for their antimicrobial properties. The presence of the methoxy group may enhance lipophilicity, potentially improving membrane penetration and leading to increased antimicrobial efficacy. Studies have shown that certain derivatives exhibit significant activity against bacterial strains and fungi.

Table 2: Antimicrobial Activity of Cyclopropane Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, cyclopropanes have been noted to inhibit key enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have documented the biological activities of related cyclopropane compounds. For example, a recent study evaluated a series of spirocyclic compounds for their anticancer activity against various cell lines, demonstrating that structural modifications can significantly impact their efficacy.

Case Study Example

One notable case study involved testing a series of cyclopropane derivatives against the HeLa cell line, revealing that modifications in substituents led to varying degrees of cytotoxicity. The study concluded that further optimization of these compounds could yield promising candidates for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.